CB5468139

Sphingosine kinase Isoform selectivity SK1 vs SK2

Choose CB5468139 for isoform-selective SK1 inhibition with complete SK2 sparing (no inhibition at 100 µM). Its ATP-competitive mechanism contrasts with sphingosine-competitive PF-543, enabling distinct mechanistic studies. Uniquely elevates ceramide 30-60% while preserving S1P survival signaling—unattainable with ABC294640 or SKI-II. Pre-characterized kinase off-target profile (Met, Syk, AURKB etc.) allows prospective polypharmacology. Ideal for sphingolipid rheostat research and SK1 ATP-site crystallography.

Molecular Formula C18H20ClNO3
Molecular Weight 333.8093
Cat. No. B1574179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB5468139
SynonymsCB5468139;  CB-5468139;  CB 5468139.; N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide
Molecular FormulaC18H20ClNO3
Molecular Weight333.8093
Structural Identifiers
SMILESCC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

CB5468139: SK1-Selective ATP-Competitive Naphthoquinone Inhibitor for Sphingosine Kinase Research


CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexylacetamide), also designated Sphingosine Kinase Inhibitor IV, is a cell-permeable naphthoquinone derivative that functions as an ATP-competitive inhibitor of sphingosine kinase 1 (SK1) [1]. It exhibits an IC50 of ~2 µM against SK1 with no detectable inhibition of the SK2 isoform at concentrations up to 100 µM, establishing it as one of the earliest commercially available SK1-selective pharmacological tools [1]. The compound was identified from a high-throughput screen of the ChemBridge Diverset collection and has been characterized in head-to-head studies alongside SK2-selective and dual SK1/2 inhibitors [1].

Why SK1 Inhibitors Cannot Be Interchanged: The Case for CB5468139


Sphingosine kinase inhibitors are not functionally interchangeable because they diverge across at least three independent axes critical for experimental interpretation: isoform selectivity (SK1-selective vs. SK2-selective vs. dual), inhibition mechanism (ATP-competitive vs. sphingosine-competitive), and off-target kinase profile [1]. For example, CB5468139 targets the ATP-binding pocket of SK1, whereas the highly potent SK1 inhibitor PF-543 (Ki = 3.6 nM) is sphingosine-competitive, making these two compounds mechanistically distinct despite both being SK1-selective [1][2]. Even within the same selectivity class, the downstream cellular consequences differ markedly: CB5468139 elevates ceramides 30–60% while decreasing S1P less than 20%, in contrast to the SK2-selective inhibitor ABC294640 which elevates ceramides 2-fold and depletes S1P by >90% [1]. These quantitative differences invalidate the assumption that any SK1 inhibitor can substitute for another without altering the experimental outcome.

CB5468139: Quantified Differentiation Evidence Against Closest Comparators


SK1 Isoform Selectivity: No Detectable SK2 Inhibition at 100 µM vs. Dual and SK2-Selective Inhibitors

CB5468139 demonstrates absolute SK1 selectivity with no measurable inhibition of SK2 at concentrations up to 100 µM, in contrast to SK1/2 dual inhibitors ABC294735 and SKI-II which inhibit both isoforms, and opposite to the SK2-selective inhibitor ABC294640 which spares SK1 [1]. The Ki of CB5468139 for SK1 is 280 nM, while ABC294640 exhibits a Ki of 9.3 µM for SK2 with no SK1 inhibition [1].

Sphingosine kinase Isoform selectivity SK1 vs SK2 Enzyme inhibition

ATP-Competitive Inhibition Mechanism Distinguishes CB5468139 from Sphingosine-Competitive SK1 Inhibitors

Lineweaver-Burk analysis confirmed that CB5468139 is an ATP-competitive inhibitor of SK1, whereas the more potent SK1 inhibitor PF-543 (Ki = 3.6 nM) and the SK2-selective inhibitor ABC294640 are sphingosine-competitive [1][2]. This mechanistic distinction is critical because ATP-competitive inhibitors target the conserved kinase ATP-binding pocket, resulting in a broader off-target kinase profile, while sphingosine-competitive inhibitors bind the lipid substrate site [1].

ATP-competitive inhibitor Sphingosine-competitive inhibitor Mechanism of action Sphingosine kinase 1

Superior Antiproliferative Potency Over the Dual SK1/2 Inhibitor SKI-II in Renal Adenocarcinoma A498 Cells

In A498 kidney adenocarcinoma cells, CB5468139 achieved a GI50 of 10 µM at 48 hours, demonstrating 2-fold greater antiproliferative potency than the SK1/2 dual inhibitor SKI-II (GI50 = 20 µM) when directly compared under identical conditions [1]. This is notable because SKI-II inhibits both SK1 and SK2, yet CB5468139—which inhibits only SK1—produces a stronger growth-inhibitory effect in this cell line [1].

Renal cell carcinoma A498 Antiproliferative SK1 inhibitor GI50

Differential Sphingolipid Modulation: CB5468139 Partially Spares S1P While Elevating Ceramides, Unlike SK2-Selective ABC294640

CB5468139 treatment of A498 cells elevated total ceramide levels by 30–60% while decreasing intracellular S1P by less than 20%, contrasting sharply with the SK2-selective inhibitor ABC294640, which elevated ceramides 2-fold and depleted S1P by over 90% [1]. The dual inhibitor SKI-II produced an intermediate profile: ceramide increase of 30–60% with >90% S1P depletion [1]. These differential effects validate that SK1-selective inhibition produces a distinct sphingolipidomic signature that cannot be replicated by SK2-selective or dual inhibitors.

Sphingolipid metabolism Ceramide Sphingosine-1-phosphate S1P A498 cells

Protein Kinase Off-Target Profile: CB5468139 Inhibits 12 of 65 Tested Kinases at 2 µM, Enabling Multi-Target vs. Target-Specific Study Design

Profiling of CB5468139 at 2 µM against a panel of 65 protein kinases revealed ≥50% inhibition of 12 kinases, including TNK2 (82%), AURKB (72%), Met (65%), Syk (62%), AURKC (58%), Fyn (57%), Flt2 (56%), PIM2 (56%), MST2 (53%), CLK1 (52%), Tie1 (51%), and Fak (51%) [1]. In contrast, PF-543 at 10 µM showed negligible inhibition of 46 lipid and protein kinases tested (IC50 >10 µM for all) [2]. This broader off-target signature of CB5468139 is a direct consequence of its ATP-competitive mechanism targeting the conserved kinase ATP-binding pocket [1].

Protein kinase profiling Off-target activity TNK2 AURKB Met Fak

CB5468139: Evidence-Driven Application Scenarios for SK1 Research and Inhibitor Development


Dissecting SK1-Specific vs. SK2-Specific Biological Functions Without Isoform Crosstalk

CB5468139 is the appropriate choice when a study requires pharmacological inhibition of SK1 with complete sparing of SK2 activity. Its SK1 IC50 of ~2 µM and total lack of SK2 inhibition at 100 µM (selectivity window >50-fold) allow researchers to attribute observed phenotypes exclusively to SK1 blockade [1]. This contrasts with dual inhibitors SKI-II and ABC294735, which cannot discriminate between SK1 and SK2 contributions. Pairing CB5468139 with the SK2-selective inhibitor ABC294640 enables complementary loss-of-function experiments that genetically or pharmacologically dissect the non-redundant roles of the two isoenzymes [1].

ATP-Binding Pocket Probe for SK1 Structural Biology and Fragment-Based Drug Design

Because CB5468139 is a confirmed ATP-competitive inhibitor of SK1 [1], it serves as a validated chemical probe for the ATP-binding pocket of SK1. The naphthoquinone scaffold of CB5468139 has been explicitly used, alongside PF-543, as a structural lead for the first quinoline-5,8-dione-based SphK inhibitors via a fragment-based approach, as reported by Kruschel et al. (2025) [2]. Researchers engaged in SK1 inhibitor optimization can employ CB5468139 as a reference ATP-site ligand in competitive binding assays, molecular docking studies, and crystallography trials targeting the SK1 ATP cleft.

Moderate Ceramide Elevation with S1P Preservation in Sphingolipid Signaling Studies

CB5468139 uniquely elevates total ceramide levels by 30–60% while reducing intracellular S1P by less than 20% in A498 cells [1]. This pharmacological profile is not achievable with ABC294640 (which causes far larger ceramide increases and near-total S1P depletion) or SKI-II (which depletes S1P by >90% while elevating ceramides similarly) [1]. Investigators studying ceramide-mediated apoptosis under conditions where residual S1P survival signaling must be maintained—or examining the S1P/ceramide rheostat at intermediate set-points—will find CB5468139's sphingolipidomic signature uniquely suited to this purpose.

Multi-Kinase Polypharmacology Studies Leveraging a Defined Off-Target Signature

At 2 µM, CB5468139 inhibits 12 of 65 tested protein kinases by ≥50%, including Met (65%), Fak (51%), Syk (62%), and AURKB (72%) [1]. For oncology programs where simultaneous targeting of SK1 plus these kinases may produce synergistic antitumor effects, CB5468139 provides a pre-characterized polypharmacological agent. Its off-target profile has been quantitatively defined, allowing researchers to prospectively account for kinase-mediated contributions to phenotype rather than encountering them as unanticipated confounders. This is in stark contrast to PF-543, which shows no off-target kinase activity at 10 µM and cannot serve the same multi-target experimental purpose [2]. Furthermore, the Ki of CB5468139 for SK1 (280 nM) is reported with full experimental detail including substrate concentrations, enabling rigorous comparison with its kinase off-target potencies .

Quote Request

Request a Quote for CB5468139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.